molecular formula C10H14N2O2S2 B7584640 N-(thian-3-yl)pyridine-3-sulfonamide

N-(thian-3-yl)pyridine-3-sulfonamide

Cat. No.: B7584640
M. Wt: 258.4 g/mol
InChI Key: YGNLAWRNZREUAY-UHFFFAOYSA-N
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Description

N-(thian-3-yl)pyridine-3-sulfonamide is a chemical compound of significant interest in medicinal chemistry and biochemical research, particularly in the field of enzyme inhibition. Sulfonamide derivatives are well-established as effective inhibitors of carbonic anhydrases , a family of zinc metalloenzymes . The overexpression of specific CA isoforms, such as the tumor-associated CA IX and CA XII, is a known factor in tumor progression, as it promotes an acidic extracellular environment that facilitates cancer cell invasion, metastasis, and the development of chemoresistance . The pyridine-sulfonamide moiety is a privileged structure in drug discovery, known for its ability to coordinate the zinc ion within the enzyme's active site, thereby exerting inhibitory effects . This core structure can be functionalized to enhance selectivity for particular CA isoforms. The thian-3-yl (thiane-3-yl) group incorporated into this molecule is a saturated sulfur-containing ring system. This modification is designed to explore structure-activity relationships, as varying the hydrophobic tail attached to the sulfonamide nitrogen can significantly influence the compound's binding affinity and selectivity profile towards different CA isoforms, such as the therapeutically relevant CA IX and XII . Researchers can utilize this compound as a key scaffold for developing novel CA inhibitors. Its potential research applications include investigating mechanisms to reverse multidrug resistance (MDR) in cancer cells, often linked to the activity of CA XII and P-glycoprotein . Furthermore, it serves as a valuable tool compound for in vitro antiproliferative assays under hypoxic conditions, mimicking the tumor microenvironment, and for synthetic chemistry efforts aimed at generating new sulfonamide derivatives with optimized pharmacological properties . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(thian-3-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2S2/c13-16(14,10-4-1-5-11-7-10)12-9-3-2-6-15-8-9/h1,4-5,7,9,12H,2-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNLAWRNZREUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CSC1)NS(=O)(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Structural Analogs and Key Properties

The following table summarizes critical data for N-(thian-3-yl)pyridine-3-sulfonamide and its analogs:

Compound Name Molecular Weight Substituents Solubility pKa Values Biological Activity/Application
This compound ~325.4 (calc.) Thiane ring at sulfonamide N Not reported Not reported Hypothesized: Antimicrobial or enzyme inhibition
ZD4054 () 424.4 Methoxy, oxadiazole, pyrazine 0.12 mg/mL (H₂O) 1.46, 5.66 Endothelin A antagonist; prostate cancer
Torsemide (–12) 348.42 Isopropylcarbamoyl, m-tolylamino Low aqueous ~6.7 (sulfonamide) Loop diuretic; heart failure, edema
N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)pyridine-3-sulfonamide () 362.4 Thiophene, pyridazine, ethoxy chain Not reported Not reported Unknown; structural complexity suggests kinase inhibition potential
4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides () ~300–350 (varies) Triazole, amino, variable R-groups Varies with substituents Not reported Anti-yeast activity

Key Comparative Insights

Impact of Substituents on Pharmacological Activity
  • However, this may reduce aqueous solubility, a challenge observed in ZD4054 (0.12 mg/mL) .
  • Heterocyclic Additions: ZD4054’s oxadiazole and pyrazine rings contribute to its role as an endothelin receptor antagonist, demonstrating how aromatic heterocycles can modulate receptor specificity . In contrast, Torsemide’s m-tolylamino group is critical for its diuretic action via renal carbonic anhydrase inhibition .
Solubility and Ionization
  • ZD4054’s dual pKa values (1.46 and 5.66) suggest ionization under physiological conditions, aiding solubility and absorption. Torsemide’s higher pKa (~6.7) aligns with its sulfonamide’s weak acidity, typical for diuretics . This compound’s ionization profile remains uncharacterized but could be predicted using computational models.

Preparation Methods

General Synthetic Strategy for Sulfonamide Derivatives

Sulfonamide synthesis typically follows a two-step protocol: (1) preparation of the sulfonyl chloride intermediate and (2) nucleophilic substitution with an amine. For N-(thian-3-yl)pyridine-3-sulfonamide, this involves reacting pyridine-3-sulfonyl chloride with thian-3-amine. The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur center, facilitated by deprotonation using a base such as potassium carbonate or triethylamine .

Key considerations include:

  • Solvent selection : Polar aprotic solvents (e.g., acetone, dichloromethane) enhance reactivity by stabilizing ionic intermediates .

  • Temperature control : Reactions often proceed at room temperature, though elevated temperatures (40–60°C) may improve yields for sterically hindered amines .

  • Purification : Crude products are typically isolated via acid-base extraction or recrystallization, followed by chromatography for high-purity isolates .

Synthesis of Pyridine-3-Sulfonyl Chloride

Pyridine-3-sulfonyl chloride serves as the foundational electrophile. Its synthesis begins with chlorosulfonation of pyridine using chlorosulfonic acid under controlled conditions :

Pyridine+ClSO3HPyridine-3-sulfonyl chloride+HCl[1][3]\text{Pyridine} + \text{ClSO}_3\text{H} \rightarrow \text{Pyridine-3-sulfonyl chloride} + \text{HCl} \quad

Optimization Insights :

  • Reaction time : Prolonged exposure (>6 hours) risks over-sulfonation, generating disulfonated byproducts .

  • Temperature : Maintaining 0–5°C minimizes side reactions, achieving yields of 70–85% .

Thian-3-Amine Preparation

Thian-3-amine, the nucleophilic component, is synthesized via reduction of thian-3-one oxime. A two-step process involves:

  • Oxime formation : Thian-3-one reacts with hydroxylamine hydrochloride in ethanol under reflux .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄) reduces the oxime to the primary amine :

Thian-3-one oxime+LiAlH4Thian-3-amine+H2O[4]\text{Thian-3-one oxime} + \text{LiAlH}4 \rightarrow \text{Thian-3-amine} + \text{H}2\text{O} \quad

Yield Considerations :

  • Catalytic hydrogenation provides milder conditions but requires specialized equipment.

  • LiAlH₄ offers higher yields (80–90%) but demands anhydrous conditions .

Coupling Pyridine-3-Sulfonyl Chloride with Thian-3-Amine

The final step involves combining equimolar amounts of pyridine-3-sulfonyl chloride and thian-3-amine in dry acetone with potassium carbonate (K₂CO₃) as the base :

Pyridine-3-sulfonyl chloride+Thian-3-amineK2CO3,acetoneThis compound[1][3]\text{Pyridine-3-sulfonyl chloride} + \text{Thian-3-amine} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{this compound} \quad

Reaction Conditions :

ParameterOptimal ValueImpact on Yield
SolventDry acetoneMaximizes solubility of intermediates
BaseK₂CO₃ (2 equiv)Neutralizes HCl, shifts equilibrium
Temperature25°C, 24 hoursBalances reaction rate and byproduct formation
WorkupAcidification to pH 2Precipitates product, 75–80% yield

Catalytic Innovations :
Recent advances employ magnetic nanoparticle catalysts (e.g., Fe₃O₄@SiO₂@PCLH-TFA) to accelerate sulfonamide formation under solvent-free conditions . This approach reduces reaction time to 4–6 hours while maintaining yields >85% .

Characterization and Analytical Validation

Synthesized this compound requires rigorous characterization:

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.95 (s, 1H, pyridine-H), 8.62 (d, J = 4.8 Hz, 1H), 8.12 (d, J = 7.9 Hz, 1H), 7.57 (m, 1H), 3.42 (m, 1H, thiane-H), 2.85–2.70 (m, 4H), 2.10–1.95 (m, 2H) .

    • ¹³C NMR : Peaks at 151.2 (pyridine C-3), 135.6 (sulfonamide C), 45.8 (thiane C-3) .

  • Infrared (IR) Spectroscopy :

    • Strong absorption at 1160 cm⁻¹ (S=O asymmetric stretch) and 1340 cm⁻¹ (S=O symmetric stretch) .

  • Mass Spectrometry :

    • ESI-MS (m/z): 259.1 [M+H]⁺, consistent with molecular formula C₁₀H₁₄N₂O₂S₂ .

Challenges and Optimization Strategies

  • Byproduct Formation : Competing reactions at the pyridine nitrogen can yield N-sulfonated impurities. Using a large excess of thian-3-amine (1.5 equiv) suppresses this side pathway .

  • Solubility Issues : The product’s limited aqueous solubility complicates purification. Recrystallization from ethanol/water (7:3) improves purity to >98% .

  • Scale-Up Limitations : Batch heterogeneity in solvent-free catalytic methods necessitates continuous flow systems for industrial-scale production .

Applications and Derivative Synthesis

While direct studies on this compound are limited, structural analogs demonstrate:

  • Antimicrobial Activity : Pyridine sulfonamides exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Kinase Inhibition : Analogous pyrrolopyridine sulfonamides show IC₅₀ values of 14–120 nM against JAK3, relevant to immunomodulatory therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(thian-3-yl)pyridine-3-sulfonamide, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the thian ring (a sulfur-containing heterocycle) via cyclization of appropriate precursors (e.g., mercapto-alcohols). The pyridine-3-sulfonamide group is introduced through sulfonylation using pyridine-3-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key intermediates, such as thian-3-amine, are purified via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
Step Reagents/Conditions Yield
Thian synthesisCyclization (H₂SO₄, 80°C)65–75%
SulfonylationPyridine-3-sulfonyl chloride, TEA, DCM, 0°C → RT50–60%

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., thian ring protons at δ 2.8–3.2 ppm; pyridine protons at δ 7.5–8.5 ppm) .
  • HRMS : Validates molecular formula (e.g., [M+H]⁺ calculated for C₁₀H₁₂N₂O₂S₂: 257.0423).
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., bond angles in the thian ring) .

Q. How is the solubility profile of this compound determined for biological assays?

  • Methodological Answer : Solubility is assessed in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy (λ = 260–280 nm). For low solubility, co-solvents (e.g., PEG-400) or surfactants (Tween-80) are used at ≤1% v/v to avoid cytotoxicity .

Advanced Research Questions

Q. How can reaction yields for this compound synthesis be optimized under varying catalytic conditions?

  • Methodological Answer : Catalytic systems are screened using Design of Experiments (DoE). For example:

  • Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in thian ring functionalization.

  • Microwave-assisted synthesis reduces reaction time (30 min vs. 12 hrs) with comparable yields (70% vs. 65%) .

    Catalyst Temperature Yield
    Pd(OAc)₂100°C78%
    None80°C65%

Q. What strategies resolve contradictions in reported enzyme inhibition data (e.g., IC₅₀ variability)?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., substrate concentration, pH). Standardization steps:

  • Use recombinant enzymes (e.g., carbonic anhydrase IX) with kinetic assays (stopped-flow spectrophotometry).
  • Validate via orthogonal methods (e.g., SPR for binding affinity) .

Q. How do computational models predict the binding mode of this compound to biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify key interactions:

  • Sulfonamide group : Hydrogen bonds with catalytic zinc in carbonic anhydrases.

  • Thian ring : Hydrophobic interactions with active-site residues .

    Target Docking Score (kcal/mol) Key Residues
    Carbonic Anhydrase IX-9.2His94, Gln92
    EGFR Kinase-7.8Met793, Leu788

Q. What degradation pathways occur under physiological conditions, and how are degradation products analyzed?

  • Methodological Answer : Stability studies (37°C, PBS) followed by LC-MS/MS identify:

  • Hydrolysis : Cleavage of sulfonamide bond at acidic pH.
  • Oxidation : Thian ring → sulfoxide (m/z +16) .

Data Contradiction Analysis

Q. Why do studies report conflicting biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Variations in cell lines (e.g., Gram-positive vs. Gram-negative bacteria) and assay endpoints (MIC vs. apoptosis). Meta-analysis using standardized protocols (CLSI guidelines) reduces variability .

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